molecular formula C16H27N3O6 B1664465 D-Cyclohexylalanine-D-glutamateglycine CAS No. 551936-17-5

D-Cyclohexylalanine-D-glutamateglycine

Cat. No. B1664465
M. Wt: 357.4 g/mol
InChI Key: CNDMSQXUUIBFPE-VXGBXAGGSA-N
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Description

The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include its physical appearance (solid, liquid, color, etc.) and any unique characteristics.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Structural analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods can provide information about the arrangement of atoms within the molecule and the nature of the chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Application in Nitrogen Metabolism and Productivity in Crops

D-Cyclohexylalanine-D-glutamateglycine's role in agriculture, particularly in enhancing nitrogen metabolism and productivity in soybean crops, has been studied. Amino acids, including glutamate and glycine, significantly impact soybean nitrogen metabolism and productivity. Their application in various forms (seed treatment, foliar application) has shown to increase total amino acids content and productivity in soybean plants (Teixeira et al., 2018).

Role in Neurotransmitter Signaling and Receptor Activity

D-Cyclohexylalanine-D-glutamateglycine is relevant in the study of neurotransmitter signaling, specifically in the modulation of glutamate receptors. Research has focused on how this compound and similar amino acids interact with metabotropic glutamate receptors, affecting synaptic responses and neurotransmission processes in the central nervous system. Such studies are crucial in understanding and potentially treating neurological disorders (Saugstad et al., 1997).

Implications in Enzymatic and Biochemical Processes

The compound has been examined in the context of enzymatic activities and biochemical processes, such as in the study of thrombin inhibitors and their interaction with human alpha-thrombin. This research provides insight into the molecular mechanisms of covalent bond formation between inhibitors and thrombin, which is crucial for understanding blood coagulation and developing anticoagulants (Rehse et al., 1995).

Influence on Glutathione Metabolism

D-Cyclohexylalanine-D-glutamateglycine's components, particularly glycine, play a role in glutathione metabolism, which is vital for antioxidant defense and nutrient metabolism in the body. Understanding how these amino acids contribute to glutathione synthesis and function can lead to improved strategies for managing health and treating diseases related to oxidative stress (Wu et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding its handling and storage requirements, and necessary precautions to be taken while working with it.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs.


properties

IUPAC Name

(4R)-4-[[(2R)-2-amino-3-cyclohexylpropanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDMSQXUUIBFPE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435890
Record name D-Cyclohexylalanine-D-glutamateglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cyclohexylalanine-D-glutamateglycine

CAS RN

551936-17-5
Record name AIM-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551936175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AIM-102
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Cyclohexylalanine-D-glutamateglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AIM-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JX85UOO24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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